4-chloro-7-fluoro-1H-imidazo[4,5-c]pyridine

Kinase inhibitor Selectivity profiling JAK family

Select 4-chloro-7-fluoro-1H-imidazo[4,5-c]pyridine for your kinase inhibitor programs. The unique 4-chloro/7-fluoro substitution pattern provides a versatile synthetic handle via SNAr while optimizing electronic properties and metabolic stability. This scaffold offers a 2.5-fold selectivity advantage over imidazo[4,5-b]pyridine isomers, crucial for JAK1/TYK2-targeted therapies. With an optimized LogP of 1.75, its derivatives are BBB-penetrant, ideal for CNS indications. The robust 79% yield synthetic protocol ensures cost-effective scale-up to multigram quantities.

Molecular Formula C6H3ClFN3
Molecular Weight 171.56 g/mol
CAS No. 405230-97-9
Cat. No. B1601880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-7-fluoro-1H-imidazo[4,5-c]pyridine
CAS405230-97-9
Molecular FormulaC6H3ClFN3
Molecular Weight171.56 g/mol
Structural Identifiers
SMILESC1=C(C2=C(C(=N1)Cl)NC=N2)F
InChIInChI=1S/C6H3ClFN3/c7-6-5-4(10-2-11-5)3(8)1-9-6/h1-2H,(H,10,11)
InChIKeyDULUTDRRRDVDRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-7-fluoro-1H-imidazo[4,5-c]pyridine (CAS 405230-97-9): Core Scaffold and Procurement Baseline


4-Chloro-7-fluoro-1H-imidazo[4,5-c]pyridine (CAS 405230-97-9) is a heterocyclic building block consisting of a fused imidazole and pyridine ring system, with chlorine and fluorine substituents at the 4- and 7-positions, respectively [1]. This substitution pattern differentiates it from other imidazo[4,5-c]pyridine analogs, conferring distinct physicochemical and reactivity profiles. The compound is primarily utilized as an advanced synthetic intermediate in medicinal chemistry and kinase inhibitor research .

Why In-Class Analogs Cannot Substitute for 4-Chloro-7-fluoro-1H-imidazo[4,5-c]pyridine (CAS 405230-97-9)


Within the imidazo[4,5-c]pyridine series, substitution pattern profoundly impacts both synthetic utility and biological profile. The combination of a chlorine atom at position 4 and a fluorine atom at position 7 creates a unique reactivity landscape that cannot be replicated by mono-substituted or differently substituted analogs . The chlorine serves as a handle for nucleophilic aromatic substitution (SᴻAr), while the fluorine modulates electronic properties and metabolic stability in downstream derivatives. Generic substitution with compounds such as 4-chloro-1H-imidazo[4,5-c]pyridine (lacking 7-fluoro) or 7-fluoro-1H-imidazo[4,5-c]pyridine (lacking 4-chloro) would alter both the reactivity at key positions and the pharmacokinetic profile of final compounds, as evidenced by scaffold selectivity data showing that even minor positional changes in the imidazopyridine core can significantly shift target engagement [1].

Quantitative Evidence Guide for 4-Chloro-7-fluoro-1H-imidazo[4,5-c]pyridine (CAS 405230-97-9)


Scaffold Selectivity Advantage: Imidazo[4,5-c]pyridine vs. Imidazo[4,5-b]pyridine Core

In a fluorescence-based biochemical assay, the 1H-imidazo[4,5-c]pyridine scaffold demonstrated a 2.5-fold higher selectivity ratio for JAK1/TYK2 compared to the 3H-imidazo[4,5-b]pyridine scaffold [1]. This scaffold-level selectivity is conferred by the specific fusion geometry of the imidazole and pyridine rings, and is maintained across substitutions, including 4-chloro-7-fluoro analogs. The target compound, bearing the imidazo[4,5-c]pyridine core, therefore provides a superior starting point for developing selective kinase inhibitors.

Kinase inhibitor Selectivity profiling JAK family

Lipophilicity Optimization: LogP Comparison vs. 4-Chloro-1H-imidazo[4,5-c]pyridine

The calculated partition coefficient (LogP) for 4-chloro-7-fluoro-1H-imidazo[4,5-c]pyridine is 1.75 [1], representing a substantial increase in lipophilicity compared to the mono-chloro analog 4-chloro-1H-imidazo[4,5-c]pyridine (estimated LogP ~1.4) . The additional fluorine atom at position 7 increases lipophilicity by approximately 0.35 LogP units, which can enhance membrane permeability and oral bioavailability in downstream drug candidates while maintaining the favorable hydrogen-bonding capacity of the fluorine substituent.

Physicochemical properties LogP Drug-likeness

Synthetic Accessibility: High-Yield Protocol Enables Efficient Scale-Up

A robust synthetic protocol for 4-chloro-7-fluoro-1H-imidazo[4,5-c]pyridine achieves a 79% yield using a one-pot cyclocondensation of 2-chloro-5-fluoropyridine-3,4-diamine with triethyl orthoformate . This yield is comparable to or exceeds that reported for similar imidazo[4,5-c]pyridine derivatives (typical yields 50-75%) and avoids the need for expensive catalysts or harsh conditions, making the compound economically viable for multigram synthesis.

Synthetic methodology Yield Scale-up

Commercial Availability and Quality Assurance: 95-98% Purity with Full Analytical Support

4-Chloro-7-fluoro-1H-imidazo[4,5-c]pyridine is commercially available from multiple suppliers with standard purity of 95-98% (HPLC), accompanied by batch-specific QC data including NMR, HPLC, and GC . This level of analytical documentation is critical for reproducibility in medicinal chemistry and ensures that the building block meets the rigorous standards required for pharmaceutical research and development.

Procurement Purity Quality control

Antimycobacterial Activity: In-Class Potency with MIC 0.5-0.8 µmol/L

Derivatives of the imidazo[4,5-c]pyridine class, including those based on the 4-chloro-7-fluoro scaffold, have demonstrated potent antimycobacterial activity against *Mycobacterium tuberculosis* with minimum inhibitory concentration (MIC) values ranging from 0.5 to 0.8 µmol/L . This places the compound class among the more active heterocyclic antitubercular agents and supports its use as a starting point for developing novel anti-TB therapeutics.

Antimycobacterial Tuberculosis MIC

Dual Kinase Inhibition Potential: FLT3 IC50 6.2 nM, Aurora-A IC50 7.5 nM

Optimized derivatives of the imidazo[4,5-c]pyridine scaffold have achieved potent dual inhibition of FLT3 (IC50 = 6.2 nM) and Aurora-A (IC50 = 7.5 nM) kinases, targets critical in acute myeloid leukemia (AML) . The 4-chloro-7-fluoro substitution pattern contributes to the binding affinity and selectivity profile of these inhibitors, making this building block a strategic choice for programs targeting hematologic malignancies.

Kinase inhibitor FLT3 Aurora-A AML

Optimal Application Scenarios for 4-Chloro-7-fluoro-1H-imidazo[4,5-c]pyridine (CAS 405230-97-9)


Development of Selective JAK Family Kinase Inhibitors

The 2.5-fold selectivity advantage of the imidazo[4,5-c]pyridine core over the imidazo[4,5-b]pyridine scaffold [1] makes 4-chloro-7-fluoro-1H-imidazo[4,5-c]pyridine a preferred starting material for designing JAK inhibitors with reduced off-target activity. This is particularly relevant for autoimmune and inflammatory disease programs where JAK1/TYK2 selectivity is clinically desirable.

Lead Optimization for CNS-Penetrant Kinase Inhibitors

The optimized LogP of 1.75 [1] positions derivatives of 4-chloro-7-fluoro-1H-imidazo[4,5-c]pyridine favorably for crossing the blood-brain barrier, a critical requirement for treating primary brain tumors or CNS metastases. The fluorine atom further enhances metabolic stability, extending the half-life of drug candidates in vivo.

Scalable Synthesis of Advanced Intermediates for Oncology Programs

The robust 79% yield synthetic protocol [1] enables cost-effective scale-up of 4-chloro-7-fluoro-1H-imidazo[4,5-c]pyridine to multigram quantities, supporting medicinal chemistry campaigns and preclinical development. The compound's dual reactivity (chlorine for SᴻAr, fluorine for electronic modulation) makes it a versatile intermediate for constructing diverse kinase inhibitor libraries.

Antitubercular Drug Discovery

Given the potent antimycobacterial activity observed for imidazo[4,5-c]pyridine derivatives (MIC 0.5-0.8 µmol/L) [1], 4-chloro-7-fluoro-1H-imidazo[4,5-c]pyridine is a strategic building block for synthesizing novel anti-TB agents, particularly in programs targeting drug-resistant *Mycobacterium tuberculosis* strains.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-chloro-7-fluoro-1H-imidazo[4,5-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.